4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
説明
4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, also known as DB844, is a chemical compound that has been extensively studied for its potential as an anti-parasitic drug. It belongs to the class of benzothiazole sulfonamide compounds and has shown promising results in preclinical studies for the treatment of leishmaniasis and other parasitic diseases.
作用機序
The exact mechanism of action of 4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to target the parasite's energy metabolism pathways, specifically the mitochondria. It has been shown to inhibit the activity of several key enzymes involved in the parasite's energy metabolism, leading to a decrease in ATP production and ultimately parasite death.
Biochemical and Physiological Effects:
4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has been shown to have minimal toxicity in mammalian cells, making it a promising candidate for further development as an anti-parasitic drug. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo.
実験室実験の利点と制限
4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several advantages for use in lab experiments, including its potent anti-parasitic activity, minimal toxicity in mammalian cells, and good pharmacokinetic properties. However, its synthesis is complex and time-consuming, which may limit its use in large-scale studies.
将来の方向性
There are several potential future directions for research on 4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, including:
1. Further study of its mechanism of action to better understand how it targets the parasite's energy metabolism pathways.
2. Development of more efficient synthesis methods to enable large-scale production of the compound.
3. Evaluation of its activity against other parasitic diseases, such as Chagas disease and African trypanosomiasis.
4. Investigation of its potential as a combination therapy with other anti-parasitic drugs to improve efficacy and reduce the risk of resistance development.
5. Development of formulations for topical or intravenous administration to expand its potential clinical applications.
科学的研究の応用
4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its anti-parasitic activity, particularly against the protozoan parasite Leishmania. It has been shown to have potent activity against both the promastigote and amastigote forms of the parasite, making it a promising candidate for the treatment of leishmaniasis.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S2/c1-20(2)29(25,26)12-6-4-10(5-7-12)16(22)19-17-18-15-13(27-3)8-11(21(23)24)9-14(15)28-17/h4-9H,1-3H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWNZHZSBCFWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。